molecular formula C17H21N3O6S B2523791 N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688054-23-1

N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Número de catálogo: B2523791
Número CAS: 688054-23-1
Peso molecular: 395.43
Clave InChI: RHDLQYFGNRWWDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a quinazoline derivative characterized by a fused [1,3]dioxolo ring system at positions 4,5-g of the quinazoline core. Key structural features include:

  • Butanamide side chain at position 4, functionalized with a 2,2-dimethoxyethyl group, which may enhance solubility due to ether oxygen atoms.
  • Dioxolo ring, which rigidifies the quinazoline scaffold and influences electronic properties.

Propiedades

IUPAC Name

N-(2,2-dimethoxyethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-23-15(24-2)8-18-14(21)4-3-5-20-16(22)10-6-12-13(26-9-25-12)7-11(10)19-17(20)27/h6-7,15H,3-5,8-9H2,1-2H3,(H,18,21)(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDLQYFGNRWWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, antioxidant effects, and other pharmacological activities based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A quinazoline core,
  • A dioxolo moiety,
  • A thioxo group,
  • Dimethoxyethyl and butanamide substituents.

This structural diversity contributes to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Cytotoxicity Assays : The cytotoxic effect was evaluated using the MTT assay against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that the compound may induce apoptosis in cancer cells .
  • Molecular Docking Studies : Molecular docking analyses demonstrated strong binding affinities to targets involved in cancer pathways. This suggests that the compound could effectively interfere with cancer cell signaling .

Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays:

  • DPPH and ABTS Assays : These methods revealed that the compound exhibits substantial free radical scavenging activity. The presence of hydroxyl groups in its structure was linked to enhanced antioxidant capacity .
  • Structure-Activity Relationship (SAR) : Studies indicated that modifications to the quinazoline scaffold could significantly influence antioxidant efficacy. Compounds with additional hydroxyl groups showed improved activity .

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines; potential apoptosis induction
Molecular DockingStrong binding affinity to cancer-related targets
Antioxidant ActivityEffective free radical scavenging; structure modifications enhance activity

Case Studies

  • Study on Breast Cancer : A study investigated the effect of various quinazoline derivatives including our compound on breast cancer cells. Results showed that the compound inhibited cell growth effectively compared to controls .
  • Antioxidant Evaluation : In another study focusing on antioxidant properties, the compound was tested alongside known antioxidants and demonstrated comparable or superior activity in certain assays .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to quinazoline derivatives, including N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide. These compounds are being investigated as potential agents against various bacterial strains.

Case Study: Antibacterial Activity

A study published in RSC Advances evaluated a series of quinazoline derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity, suggesting that similar structures could be explored for their efficacy against resistant bacterial strains .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerateWeak
Compound BStrongModerate
N-(2,2-dimethoxyethyl)-4-(8-oxo...)Pending EvaluationPending Evaluation

Anticancer Potential

Another area of research focuses on the anticancer potential of quinazoline derivatives. The unique structure of this compound may contribute to its ability to inhibit tumor growth.

Synthesis and Characterization

The synthesis of N-(2,2-dimethoxyethyl)-4-(8-oxo...) has been documented in various studies. The compound is typically synthesized through multi-step reactions involving the formation of the quinazoline core followed by functionalization to introduce the dimethoxyethyl and butanamide groups.

Synthetic Pathway Overview

  • Formation of Quinazoline Core : Utilizing starting materials such as anthranilic acid.
  • Introduction of Functional Groups : Employing reagents for alkylation and acylation.
  • Characterization : Confirming structure via techniques like NMR and mass spectrometry.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Quinazoline Core

Compound from :

N-(2-(diethylamino)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

  • Key Differences: Side chain: Diethylaminoethyl vs. dimethoxyethyl in the target compound. Physicochemical Implications:
  • The tertiary amine in the analog could enable salt formation, enhancing aqueous solubility under acidic conditions .
Compounds from :

Quinazolin-4(3H)-one derivatives with pyrazole, thiazole, and triazole substituents (e.g., compounds 6, 7, 9, 11a-c ).

  • Key Differences :
    • Functional Groups : Introduction of heterocycles (e.g., pyrazole in compound 6 ) replaces the dioxolo-thioxo system.
    • Biological Activity : Selected analogs in demonstrated analgesic activity, suggesting that quinazoline derivatives with flexible side chains and heterocyclic appendages may target pain pathways .
Compound 30 from :

8-((4-((1-benzylpiperidin-4-yl)amino)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-7-yl)oxy)-N-hydroxyoctanamide

  • Key Differences :
    • Substituents : A benzylpiperidinyl-diazepane system replaces the dioxolo ring, and a hydroxamic acid group is present.
    • Application : This compound was designed as an HDAC inhibitor, highlighting the versatility of quinazoline scaffolds in targeting epigenetic enzymes .

Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Functional Groups Potential Impact on Solubility
Target Compound Dimethoxyethyl, dioxolo, thioxo ~450 (estimated) Amide, ether, thione High (due to ether and amide groups)
Analog Diethylaminoethyl ~460 (estimated) Amide, tertiary amine Moderate (amine may form salts)
Compound 6 Pyrazole, bromine ~420 (estimated) Pyrazole, bromine Low (bromine increases lipophilicity)
Compound 30 Benzylpiperidinyl, hydroxamic acid 603.40 Hydroxamic acid, piperidine Moderate (hydroxamic acid enhances polarity)

Research Findings and Implications

  • Biological Activity :
    • Analogs with heterocyclic substituents () or hydroxamic acid groups () show promise in analgesia and epigenetics, respectively. The target compound’s thioxo group may confer unique redox or metal-binding properties.
  • Electronic Effects: The thioxo group in the target compound could enhance electrophilicity at position 6, enabling nucleophilic attacks or coordination with metal ions.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide?

Methodological Answer: The synthesis typically involves:

Quinazoline Core Formation : Cyclocondensation of substituted anthranilic acid derivatives with thiourea or thioamide precursors under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) .

Functional Group Introduction : Alkylation or coupling reactions to attach the 2,2-dimethoxyethyl and butanamide moieties, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Optimization : Temperature control (60–80°C) and catalysts (e.g., K₂CO₃) improve yields. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC is critical for isolating the final product .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly resolving signals from the dioxoloquinazoline and thioxo groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism (e.g., thioxo ↔ thiol) or by-product formation. Strategies include:

  • Multi-Spectral Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric states .
  • Dynamic Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediates and optimize reaction conditions .

Q. What computational approaches are effective for optimizing reaction pathways and predicting regioselectivity?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states and activation energies for key steps like cyclocondensation .
  • Machine Learning (ML) : Train ML models on existing quinazoline synthesis datasets to predict solvent/catalyst combinations that maximize yield .
  • COMSOL Multiphysics Integration : Simulate mass transfer and heat flow in multi-step reactions to identify bottlenecks .

Q. How can mechanistic studies elucidate the reactivity of the thioxo group in biological or catalytic systems?

Methodological Answer:

  • Isotopic Labeling : Use ³⁴S-thiourea to trace sulfur participation in nucleophilic substitution or redox reactions .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., H₂O vs. D₂O) to identify rate-determining steps involving the thioxo moiety .
  • DFT-Based Mechanistic Probes : Calculate electron density maps to predict sites for electrophilic or nucleophilic attack .

Q. What strategies are recommended for designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the dimethoxyethyl side chain to enhance solubility (e.g., PEGylation) or the butanamide group to reduce metabolic lability .
  • In Silico ADMET Prediction : Use tools like SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Prodrug Approaches : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve oral absorption .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in biological activity data across different assay models?

Methodological Answer:

  • Standardized Assay Protocols : Control variables like cell line passage number, serum concentration, and incubation time .
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) .
  • Meta-Analysis : Apply statistical tools (ANOVA, PCA) to identify outliers or confounding factors in heterogeneous datasets .

Q. What experimental design principles optimize reaction yields while minimizing by-products?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading) and identify interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. cyclization efficiency) .
  • Real-Time Process Analytics : Implement PAT (Process Analytical Technology) tools like inline NMR to adjust conditions dynamically .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.